N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-13-6-9-15-16(11-13)25-18(19-15)20-17(21)10-12-4-7-14(8-5-12)26(2,22)23/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKWNROBZBLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Ethoxyaniline Derivatives
The benzothiazole ring system is typically constructed through cyclization reactions. A high-yielding method involves:
Reaction Conditions
- Substrate : 4-Ethoxy-2-aminothiophenol (prepared from 4-ethoxyaniline via diazotization and subsequent treatment with potassium ethyl xanthogenate)
- Cyclizing Agent : Cyanogen bromide (BrCN) in ethanol/water (3:1)
- Temperature : 0–5°C (ice-bath cooling)
- Reaction Time : 4–6 hours
Mechanistic Pathway
- Nucleophilic attack of the thiol group on cyanogen bromide
- Intramolecular cyclization with elimination of HBr
- Aromatization to yield the benzothiazole core
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent Ratio (EtOH:H2O) | 1:1 to 5:1 | 3:1 | 78 |
| Temperature (°C) | 0 to 25 | 0–5 | 82 |
| Molar Ratio (Substrate:BrCN) | 1:1 to 1:1.2 | 1:1.05 | 85 |
Preparation of 2-(4-Methanesulfonylphenyl)acetic Acid
Friedel-Crafts Sulfonylation Approach
Stepwise Synthesis
- Sulfonation of Toluene :
- React toluene with chlorosulfonic acid (ClSO3H) at 50°C for 3 hours
- Quench with ice-water to precipitate 4-methylbenzenesulfonyl chloride
- Yield : 68%
- Grignard Addition :
Alternative Pathway via Nitrile Intermediate
- Bromination : 4-Methylsulfonyltoluene → 4-methylsulfonylbenzyl bromide (NBS, AIBN, CCl4)
- Cyanide Displacement : KCN in DMSO, 80°C, 6 hours (89% yield)
- Hydrolysis : 4-Methylsulfonylphenylacetonitrile + 6M HCl → carboxylic acid (reflux, 12 hours, 92% yield)
Amide Bond Formation: Critical Reaction Optimization
Acid Chloride Method
Procedure
- Activation : Convert 2-(4-methanesulfonylphenyl)acetic acid to its acid chloride using SOCl2 (reflux, 3 hours, 95% conversion)
- Coupling : React benzothiazol-2-amine with acid chloride in dry THF
Impurity Profile
- Major Byproduct : N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (formed via over-activation)
- Control Strategy : Strict temperature control during acid chloride formation
Carbodiimide-Mediated Coupling
EDCl/HOBt System
- Molar Ratios : 1:1:1 (acid:EDCl:HOBt)
- Solvent : Anhydrous DMF
- Reaction Time : 24 hours at 25°C
- Advantage : Minimizes racemization compared to acid chloride method
- Yield : 81%
Comparative Data Table
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid Chloride | 0–25 | 18 | 76 | 92.4 |
| EDCl/HOBt | 25 | 24 | 81 | 95.7 |
| Mixed Anhydride | −15 | 48 | 68 | 89.3 |
Crystallization and Purification Strategies
Solvent Screening for Recrystallization
Tested Systems
- Ethyl acetate/hexane (1:3) → needle-like crystals (mp 148–150°C)
- Dichloromethane/diethyl ether → prismatic crystals (mp 149–151°C)
- Methanol/water (4:1) → amorphous precipitate (discarded)
Optimal Conditions
- Solvent Pair : Ethyl acetate/hexane (gradient cooling from 60°C to 4°C)
- Crystal Quality : X-ray diffraction suitable single crystals obtained after 3 recrystallizations
Spectroscopic Characterization Benchmarks
Key Spectral Data
- ¹H NMR (400 MHz, DMSO-d6): δ 1.38 (t, J=7.0 Hz, 3H, OCH2CH3), 3.21 (s, 3H, SO2CH3), 4.12 (q, J=7.0 Hz, 2H, OCH2), 4.89 (s, 2H, CH2CO), 7.02–7.95 (m, 6H, aromatic)
- IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1324/1156 cm⁻¹ (SO2 asymmetric/symmetric)
- HRMS : m/z calcd for C18H19N2O4S2 [M+H]+: 415.0823, found: 415.0826
Alternative Synthetic Routes and Their Viability
Ullmann-Type Coupling Approach
Copper-Catalyzed Amination
Enzymatic Amidation
Candida antarctica Lipase B
- Conditions : tert-Butyl methyl ether, 40°C, 72 hours
- Conversion : 34% (limited by enzyme stability in sulfone-containing media)
- Advantage : No racemization observed
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for diseases where benzothiazole derivatives have shown efficacy.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of benzothiazole acetamides, which exhibit structural and functional diversity based on substituents. Below is a detailed comparison with key analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- 6-Position Substitutions :
- Ethoxy (target compound) and methoxy (BTC-j) groups improve solubility and metabolic stability compared to nitro (BTC-r) or trifluoromethyl (BTA) groups .
- The 6-trifluoromethyl group in BTA enhances hydrophobic interactions with CK-1δ, correlating with high inhibitory activity (pIC50 = 7.8) .
- Acetamide Side Chain :
- Methanesulfonylphenyl (target compound) and trimethoxyphenyl (BTA) substituents provide steric bulk and electron-withdrawing effects, critical for enzyme or receptor binding .
- Pyridin-3-ylamino (BTC-j, BTC-r) enhances antimicrobial activity by facilitating DNA gyrase interactions .
Pharmacological Profiles :
- Antimicrobial Activity : BTC-j outperforms BTC-r, suggesting methoxy > nitro at the 6-position for antibacterial efficacy (MIC: 3.125 µg/ml vs. 12.5 µg/ml against E. coli) .
- Enzyme Inhibition : BTA’s trimethoxyphenyl group confers potent CK-1δ inhibition, while the target compound’s methanesulfonyl group may target sulfhydryl-dependent enzymes or receptors .
Molecular Docking and Binding Affinity :
- BTA’s GlideXP score (-3.78 kcal/mol) reflects strong CK-1δ binding, driven by trimethoxyphenyl interactions. The target compound’s methanesulfonyl group could mimic sulfonamide inhibitors in enzymes like carbonic anhydrase .
- In PI3K docking studies, benzothiazole acetamides with methylsulfanyl groups (e.g., Z14) showed moderate activity, suggesting the methanesulfonyl group may enhance binding .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic compound belonging to the benzothiazole class, which has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to an ethoxy group and a methanesulfonyl group, contributing to its unique chemical properties. The chemical formula is , and its structure can be represented as follows:
The biological activity of this compound has been primarily linked to its role as an acetylcholinesterase (AChE) inhibitor . This inhibition enhances cholinergic neurotransmission, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease. Additionally, it has shown promise in inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antitumor Activity : Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). In vitro studies suggest that this compound may induce apoptosis and cell cycle arrest in these cancer cells .
- Anti-inflammatory Effects : The compound has been evaluated for its impact on inflammatory markers. Studies have shown that it can reduce the expression levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines .
Comparative Analysis with Related Compounds
A comparative analysis with other benzothiazole derivatives highlights the unique properties of this compound:
| Compound Name | Activity | Mechanism |
|---|---|---|
| Compound B7 | Antitumor | Inhibits proliferation in A431 and A549 cells |
| Compound 4i | Anticancer | Induces apoptosis in HOP-92 cell line |
| N-(6-METHANESULFONYL-BENZOTHIAZOL-2-YL) | Cholinesterase inhibition | Enhances cholinergic activity |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines. This compound was found to significantly inhibit cell migration and induce apoptosis at concentrations ranging from 1 to 4 μM .
- Inflammatory Response Modulation : In another study focusing on inflammatory pathways, this compound demonstrated a significant reduction in NO production and iNOS expression in RAW264.7 cells, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with ethoxy-substituted carbonyl precursors under reflux in ethanol or dichloromethane .
Acetamide Linkage : Coupling the benzothiazole intermediate with 4-methanesulfonylphenylacetic acid via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI) in dimethylformamide (DMF) .
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Critical Parameters : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 60–75%) .
Q. What analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and methanesulfonyl (δ 3.1 ppm, singlet) groups.
- 13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : Demonstrates IC50 values <10 µM against COX-2 and kinases (e.g., EGFR) in in vitro assays, attributed to the methanesulfonyl group’s electron-withdrawing effects .
- Antiproliferative Activity : Inhibits cancer cell lines (e.g., MCF-7, IC50 ~15 µM) via apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation :
- Replace ethoxy with larger alkoxy groups (e.g., isopropoxy) to assess steric effects on target binding .
- Modify the methanesulfonyl group to sulfonamide or carboxylate to alter polarity and hydrogen-bonding capacity .
- Assay Design :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
- Compare IC50 shifts in kinase panels to identify selectivity profiles .
Q. What computational strategies are effective for modeling ligand-target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with COX-2 (PDB ID: 5KIR). Key interactions include π-π stacking with benzothiazole and hydrogen bonds with methanesulfonyl .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate complex stability and identify critical residues (e.g., Arg120 in EGFR) .
Q. How can solubility limitations in biological assays be addressed?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen to improve bioavailability .
Data Contradiction and Reproducibility Analysis
Q. How to resolve discrepancies in reported enzyme inhibition data?
- Assay Conditions : Validate buffer pH (e.g., Tris-HCl vs. phosphate), ionic strength, and ATP concentrations (for kinase assays), which alter IC50 values .
- Compound Integrity : Re-characterize batches via LC-MS to rule out degradation (e.g., hydrolysis of ethoxy groups) .
Q. What strategies improve reproducibility in multi-step syntheses?
- Process Monitoring : Use thin-layer chromatography (TLC) at each step to isolate intermediates and minimize side products .
- DoE Optimization : Apply response surface methodology (RSM) to identify optimal reagent ratios (e.g., benzothiazole:acetic acid = 1:1.2) and reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
